N-Arachidonoyl-O-(2-hydroxyethyl)hydroxylamine
N-Arachidonoyl-O-(2-hydroxyethyl)hydroxylamine
AEA acts as an endogenous mimic of Δ oxy-AEA is the O-alkyl-N-acyl oxyhomologue of AEA. oxy-AEA is selective for the peripheral cannabinoid (CB2) receptor with Ki values of 0.47 and 0.081 µM for hCB1 and hCB2, respectively. In comparison, AEA has a greater affinity for the central cannabinoid (CB1) receptor with Ki values of 0.07 and 0.18 µM for hCB1 and hCB2, respectively. oxy-AEA is the first known fatty acid amide with a reversed CB1/CB2 affinity ratio.
Brand Name:
Vulcanchem
CAS No.:
883296-70-6
VCID:
VC0049764
InChI:
InChI=1S/C22H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-26-21-20-24/h6-7,9-10,12-13,15-16,24H,2-5,8,11,14,17-21H2,1H3,(H,23,25)/b7-6-,10-9-,13-12-,16-15-
SMILES:
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NOCCO
Molecular Formula:
C22H37NO3
Molecular Weight:
363.5 g/mol
N-Arachidonoyl-O-(2-hydroxyethyl)hydroxylamine
CAS No.: 883296-70-6
Reference Standards
VCID: VC0049764
Molecular Formula: C22H37NO3
Molecular Weight: 363.5 g/mol
CAS No. | 883296-70-6 |
---|---|
Product Name | N-Arachidonoyl-O-(2-hydroxyethyl)hydroxylamine |
Molecular Formula | C22H37NO3 |
Molecular Weight | 363.5 g/mol |
IUPAC Name | (5Z,8Z,11Z,14Z)-N-(2-hydroxyethoxy)icosa-5,8,11,14-tetraenamide |
Standard InChI | InChI=1S/C22H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-26-21-20-24/h6-7,9-10,12-13,15-16,24H,2-5,8,11,14,17-21H2,1H3,(H,23,25)/b7-6-,10-9-,13-12-,16-15- |
Standard InChIKey | ANMKTCMIIFBOGG-DOFZRALJSA-N |
Isomeric SMILES | CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NOCCO |
SMILES | CCCCCC=CCC=CCC=CCC=CCCCC(=O)NOCCO |
Canonical SMILES | CCCCCC=CCC=CCC=CCC=CCCCC(=O)NOCCO |
Description | AEA acts as an endogenous mimic of Δ oxy-AEA is the O-alkyl-N-acyl oxyhomologue of AEA. oxy-AEA is selective for the peripheral cannabinoid (CB2) receptor with Ki values of 0.47 and 0.081 µM for hCB1 and hCB2, respectively. In comparison, AEA has a greater affinity for the central cannabinoid (CB1) receptor with Ki values of 0.07 and 0.18 µM for hCB1 and hCB2, respectively. oxy-AEA is the first known fatty acid amide with a reversed CB1/CB2 affinity ratio. |
Synonyms | oxy-AEA;oxy-Anandamide |
Reference | 1.Devane, W.A.,Hanus, L.,Breuer, A., et al. Isolation and structure of a brain constituent that binds to the cannabinoid receptor. Science 258, 1946-1949 (1992). |
PubChem Compound | 11710300 |
Last Modified | Nov 11 2021 |
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